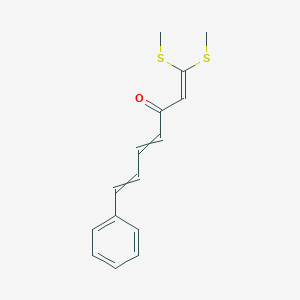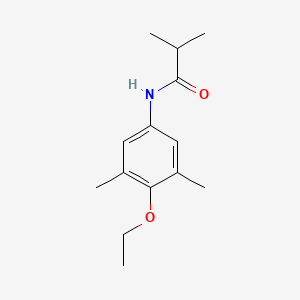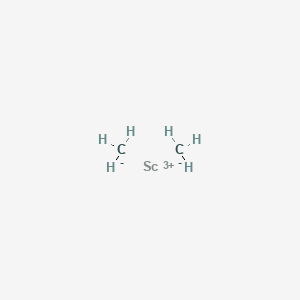
Carbanide;scandium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;scandium(3+) is a compound that features a carbanion (a negatively charged carbon atom) bonded to a scandium ion in its +3 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.
Industrial Production Methods
Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.
化学反応の分析
Types of Reactions
Carbanide;scandium(3+) can undergo various types of chemical reactions, including:
Oxidation: The carbanion can be oxidized to form carbonyl compounds.
Reduction: The scandium ion can be reduced to lower oxidation states.
Substitution: The carbanion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Lower oxidation state scandium compounds.
Substitution: Various substituted organic compounds.
科学的研究の応用
Carbanide;scandium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of carbanide;scandium(3+) involves the interaction of the carbanion with various molecular targets. The carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The scandium ion can stabilize the carbanion and facilitate its reactivity. This dual functionality makes the compound useful in catalysis and other chemical processes.
類似化合物との比較
Similar Compounds
Carbanide;yttrium(3+): Similar in structure but with yttrium instead of scandium.
Carbanide;titanium(3+): Features titanium in the +3 oxidation state.
Carbanide;aluminum(3+): Contains aluminum in the +3 oxidation state.
Uniqueness
Carbanide;scandium(3+) is unique due to the specific properties of scandium, such as its smaller ionic radius and higher charge density compared to other similar elements. This results in different reactivity and stability profiles, making it particularly useful in certain catalytic applications and materials science.
特性
CAS番号 |
93383-04-1 |
|---|---|
分子式 |
C2H6Sc+ |
分子量 |
75.02 g/mol |
IUPAC名 |
carbanide;scandium(3+) |
InChI |
InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |
InChIキー |
ABDOSCIUXFOAAJ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


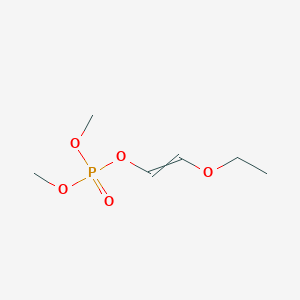
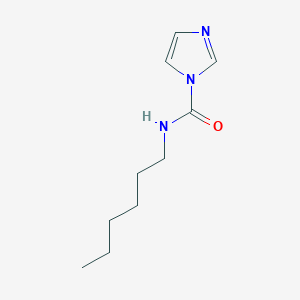
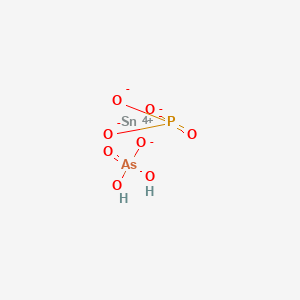
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
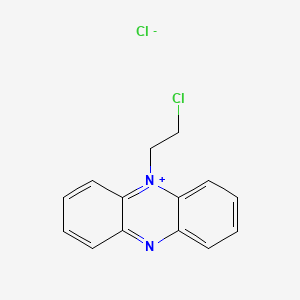
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
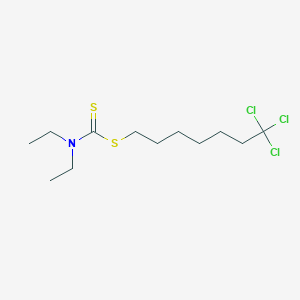

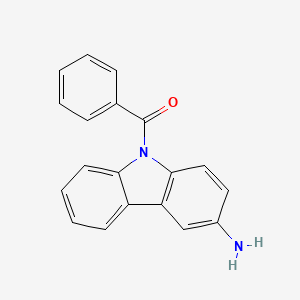
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
